2-Bromo-5-iodo-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-iodo-1,3-benzothiazole is a heterocyclic compound that features both bromine and iodine substituents on a benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-iodo-1,3-benzothiazole typically involves the bromination and iodination of 1,3-benzothiazole. One common method includes the reaction of 2-aminothiophenol with aldehydes to form the benzothiazole ring, followed by halogenation using bromine and iodine under controlled conditions .
Industrial Production Methods: Industrial production methods for benzothiazoles often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of these processes .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-5-iodo-1,3-benzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Cross-Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products: The major products formed from these reactions include various substituted benzothiazoles, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-iodo-1,3-benzothiazole has significant applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Bromo-5-iodo-1,3-benzothiazole involves its interaction with various molecular targets. The presence of bromine and iodine atoms enhances its reactivity, allowing it to form stable complexes with biological molecules. These interactions can modulate enzymatic activities and disrupt cellular processes, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
- 2-Bromo-1,3-benzothiazole
- 5-Iodo-1,3-benzothiazole
- 2,5-Dibromo-1,3-benzothiazole
Comparison: 2-Bromo-5-iodo-1,3-benzothiazole is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and biological properties compared to its mono-substituted counterparts. This dual substitution enhances its versatility in synthetic applications and its potential as a pharmacophore .
Eigenschaften
Molekularformel |
C7H3BrINS |
---|---|
Molekulargewicht |
339.98 g/mol |
IUPAC-Name |
2-bromo-5-iodo-1,3-benzothiazole |
InChI |
InChI=1S/C7H3BrINS/c8-7-10-5-3-4(9)1-2-6(5)11-7/h1-3H |
InChI-Schlüssel |
MGFWGZSJVOXQSK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1I)N=C(S2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.